![molecular formula C12H14N2O5 B12895762 N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide CAS No. 917909-67-2](/img/structure/B12895762.png)
N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-nitro-3-((tetrahydrofuran-3-yl)oxy)benzamide is a chemical compound with the molecular formula C12H14N2O5 and a molecular weight of 266.25 g/mol . This compound is part of the benzamide family and features a nitro group, a methyl group, and a tetrahydrofuran moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-nitro-3-((tetrahydrofuran-3-yl)oxy)benzamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-nitro-3-((tetrahydrofuran-3-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is typically a nitrobenzamide derivative.
Reduction: The major product is an aminobenzamide derivative.
Substitution: The products vary depending on the nucleophile used but generally include substituted benzamide derivatives.
Scientific Research Applications
N-Methyl-4-nitro-3-((tetrahydrofuran-3-yl)oxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-4-nitro-3-((tetrahydrofuran-3-yl)oxy)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tetrahydrofuran moiety may also play a role in the compound’s binding affinity to certain proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-N-((tetrahydrofuran-2-yl)methyl)benzamide: Similar structure but with a different position of the tetrahydrofuran moiety.
N-Methyl-4-nitro-3-((tetrahydrofuran-2-yl)oxy)benzamide: Another isomer with the tetrahydrofuran moiety in a different position.
Uniqueness
N-Methyl-4-nitro-3-((tetrahydrofuran-3-yl)oxy)benzamide is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for research in various fields, including organic synthesis and medicinal chemistry .
Properties
CAS No. |
917909-67-2 |
|---|---|
Molecular Formula |
C12H14N2O5 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
N-methyl-4-nitro-3-(oxolan-3-yloxy)benzamide |
InChI |
InChI=1S/C12H14N2O5/c1-13-12(15)8-2-3-10(14(16)17)11(6-8)19-9-4-5-18-7-9/h2-3,6,9H,4-5,7H2,1H3,(H,13,15) |
InChI Key |
LFBDMZLKYZEHDW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12895679.png)
![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B12895692.png)

![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)
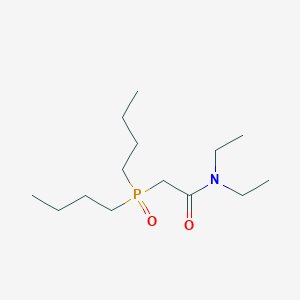
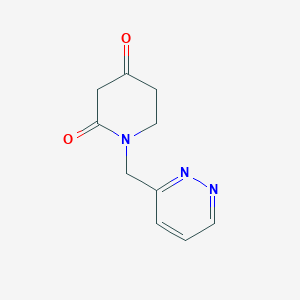
![Furo[3,2-g][1,2]benzoxazole](/img/structure/B12895729.png)
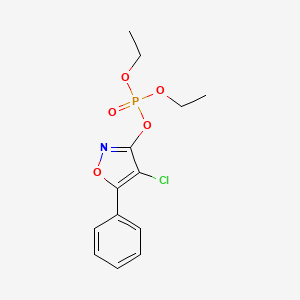
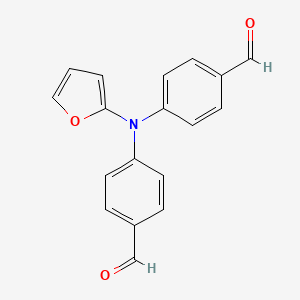
![2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12895749.png)
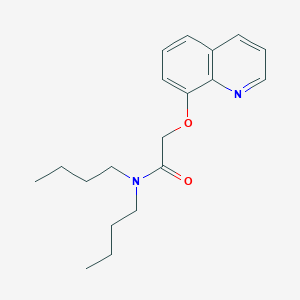
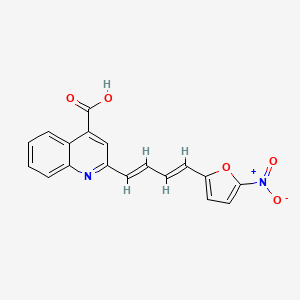
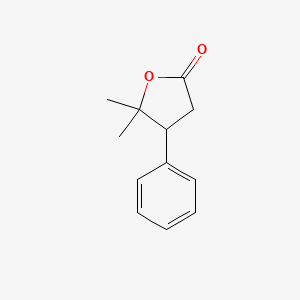
![2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12895757.png)
